molecular formula C32H24ClN3O7 B12905528 7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-

7H-PYrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-

Cat. No.: B12905528
M. Wt: 598.0 g/mol
InChI Key: NLEQKXIHBDPVJP-GSTLAZBSSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)- is a heterocyclic compound with significant applications in pharmaceutical chemistry. This compound is known for its unique structure, which makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors .

Chemical Reactions Analysis

Types of Reactions

4-chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for nucleophilic substitution.

    Electrophiles: Such as halogens for electrophilic substitution.

    Palladium catalysts: For Suzuki coupling reactions.

Major Products

The major products formed from these reactions include substituted pyrrolo[2,3-d]pyrimidine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves its role as a kinase inhibitor. It interferes with the activity of specific kinases, such as Janus kinase (JAK), by binding to the ATP-binding site of the enzyme. This inhibition disrupts the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses . By inhibiting this pathway, the compound can exert anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features that make it a versatile intermediate in the synthesis of various kinase inhibitors. Its ability to undergo multiple types of chemical reactions and its role in disrupting key signaling pathways highlight its importance in pharmaceutical research and development .

Properties

Molecular Formula

C32H24ClN3O7

Molecular Weight

598.0 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C32H24ClN3O7/c33-27-23-16-17-36(28(23)35-19-34-27)29-26(43-32(39)22-14-8-3-9-15-22)25(42-31(38)21-12-6-2-7-13-21)24(41-29)18-40-30(37)20-10-4-1-5-11-20/h1-17,19,24-26,29H,18H2/t24-,25-,26-,29-/m1/s1

InChI Key

NLEQKXIHBDPVJP-GSTLAZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC4=C3N=CN=C4Cl)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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